molecular formula C19H29NO5 B1263532 Stemonidine CAS No. 66267-46-7

Stemonidine

Cat. No. B1263532
CAS RN: 66267-46-7
M. Wt: 351.4 g/mol
InChI Key: TZPKEJFBTXRNTK-OSPICLMDSA-N
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Description

Synthesis Analysis

The synthesis of stemonidine and its analogs is a topic of significant research. A notable approach includes the enantioselective total synthesis of (-)-stemonine, a closely related compound, through a convergent assembly involving key transformations like Staudinger-aza-Wittig reaction and iodine-induced tandem cyclization (Williams et al., 2003). Additionally, the synthesis of the putative structure of this compound, leading to the correction of its structural misassignment to stemospironine, demonstrates the complexity and challenges in accurately determining this compound's structure and synthesizing it (Sánchez-Izquierdo et al., 2007).

Scientific Research Applications

Synthesis and Structure Elucidation

  • Synthesis and Misassignment Correction

    Research by Sánchez-Izquierdo et al. (2007) highlights the synthesis of the putative structure of stemonidine. The study employed key transformations like 1,3-dipolar cycloaddition and spirolactonization, leading to a reassessment of this compound's structure and reassignment as stemospironine. This research is crucial in understanding the chemical nature and structural synthesis of this compound and its derivatives (Sánchez-Izquierdo et al., 2007).

  • Structural Analysis of Alkaloids

    Xu et al. (1982) conducted structural analyses of Stemona alkaloids, including this compound. Their study, focusing on the NMR-based structure elucidation, provided insights into the complex chemistry of this compound and related compounds (Xu et al., 1982).

Potential Therapeutic Applications

  • Regenerative Medicine Research: Chung's (2015) review on stem cell therapy in urology, while not directly mentioning this compound, highlights the broader field's relevance to understanding the potential regenerative applications of this compound and similar compounds in medical research (Chung, 2015).

Further Developments in Synthesis

  • Total Synthesis of (-)-Stemonine: Williams et al. (2003) reported the total synthesis of (-)-stemonine, a compound closely related to this compound. This research, through methods like the Staudinger-aza-Wittig reaction, contributes to the understanding of the synthetic pathways that might be applicable to this compound (Williams et al., 2003).

properties

IUPAC Name

(3S,3'S,8S,9R,9aR)-8-methoxy-3'-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]spiro[1,2,3,5,6,7,8,9a-octahydropyrrolo[1,2-a]azepine-9,5'-oxolane]-2'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO5/c1-11-9-14(24-17(11)21)13-6-7-15-19(10-12(2)18(22)25-19)16(23-3)5-4-8-20(13)15/h11-16H,4-10H2,1-3H3/t11-,12-,13-,14-,15+,16-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPKEJFBTXRNTK-OSPICLMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(OC1=O)C2CCC3N2CCCC(C34CC(C(=O)O4)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H](OC1=O)[C@@H]2CC[C@H]3N2CCC[C@@H]([C@@]34C[C@@H](C(=O)O4)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Besides stemonidine, what other compounds have been isolated from Stemona japonica?

A2: Research has identified thirteen compounds from the roots of Stemona japonica. [] These include: β-sitosterol, stigmasterol, stigmasta-5,11(12)-dien-3β-ol, benzoic acid, 4-methoxy benzoic acid, 1,8-dihydroxy-3-methylanthraquinone, 1,8-dihydroxy-6-methoxy-3-methyl anthraquinone, oxymaistemonine, this compound, isomaistemonine, chlorogenic acid, geniposide, and crocin A. [] This highlights the chemical diversity present within Stemona japonica.

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